Desmethyl Mirtazapine-d6 Dihydrochloride
Description
Significance of Deuterium (B1214612) Labeling in Drug Discovery and Development
Among the stable isotopes, deuterium (²H), a heavy isotope of hydrogen, holds a special significance in pharmaceutical sciences. nih.gov The replacement of hydrogen with deuterium, a process known as deuteration, can have a profound impact on a molecule's properties. doi.org One of the most significant consequences of deuteration is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. chemicalbook.com
This seemingly minor change can be strategically employed to:
Enhance Metabolic Stability: By selectively replacing hydrogen atoms at sites of metabolic attack, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and increased drug exposure. nih.gov
Improve Safety Profiles: Deuteration can sometimes alter metabolic pathways, redirecting metabolism away from the formation of toxic metabolites and thus reducing the risk of adverse effects. nih.gov
Elucidate Metabolic Pathways: The use of deuterated compounds as tracers allows researchers to precisely track the metabolic fate of a drug, identifying and quantifying its various metabolites. eurisotop.com
Serve as Internal Standards: In bioanalytical methods, deuterated analogues of a drug or metabolite are considered the gold standard for internal standards in mass spectrometry-based quantification, as they have nearly identical chemical and physical properties to the analyte but a different mass, allowing for highly accurate and precise measurements. evitachem.com
Overview of Desmethyl Mirtazapine-d6 Dihydrochloride within the Mirtazapine (B1677164) Metabolic Research Context
Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder. nih.gov It undergoes extensive metabolism in the liver, primarily through demethylation and hydroxylation by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4. doi.orgnih.gov One of its major and pharmacologically active metabolites is desmethylmirtazapine (also known as normirtazapine). nih.govnih.gov
This compound is the deuterium-labeled form of this primary metabolite. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This stable isotope-labeled compound serves as a critical research tool specifically for studying the pharmacokinetics and metabolism of mirtazapine.
Research Utility and Scientific Focus for this compound
The primary and most widespread scientific application of this compound is its use as an internal standard in bioanalytical methods. evitachem.com When researchers need to measure the concentration of mirtazapine and its non-labeled metabolite, desmethylmirtazapine, in biological samples such as plasma or urine, they add a known amount of this compound to the sample. chemicalbook.commdpi.com Because of its identical chemical behavior during sample extraction and analysis, but its distinct mass due to the deuterium atoms, it allows for highly accurate and precise quantification of the non-labeled compounds using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
This precise quantification is fundamental for a variety of research applications, including:
Therapeutic Drug Monitoring (TDM): Accurate measurement of mirtazapine and desmethylmirtazapine levels in patients helps in optimizing dosage and minimizing adverse effects. chemicalbook.commdpi.com
Pharmacokinetic Studies: Research investigating how mirtazapine is absorbed, distributed, metabolized, and excreted relies on these accurate measurements to understand the drug's behavior in the body. nih.gov
Drug-Drug Interaction Studies: Determining how co-administered drugs affect the metabolism of mirtazapine requires precise quantification of both the parent drug and its metabolites.
Pharmacogenomic Research: Investigating how genetic variations in metabolic enzymes, such as CYP2D6, influence the metabolism of mirtazapine and the formation of desmethylmirtazapine. nih.gov
While its role as an internal standard is its most documented utility, the use of deuterated metabolites like this compound is also integral to broader metabolic profiling and tracer studies. eurisotop.comfrontiersin.org By administering the labeled compound, researchers can trace its metabolic fate and gain deeper insights into the complex network of metabolic pathways.
Compound Data Tables
Below are the chemical properties for this compound and related compounds.
Interactive Data Table of Compound Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₆H₁₁D₆Cl₂N₃ | 330.29 |
| Desmethyl Mirtazapine Dihydrochloride | C₁₆H₁₇Cl₂N₃ | 324.25 |
| Desmethyl Mirtazapine | C₁₆H₁₇N₃ | 251.33 |
| Mirtazapine | C₁₇H₁₉N₃ | 265.35 |
Properties
Molecular Formula |
C₁₆H₁₃D₆Cl₂N₃ |
|---|---|
Molecular Weight |
330.29 |
Synonyms |
1,2,3,4,10,14b-Hexahydro-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine-d6 Dihydrochloride; N-Demethylmirtazapine-d6 Dihydrochloride; N-Desmethylmirtazapine-d6 Dihydrochloride; Normirtazepin-d6 Dihydrochloride; Impurity D-d6; |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Desmethyl Mirtazapine D6 Dihydrochloride
Deuterium (B1214612) Incorporation Strategies for Complex Organic Molecules
The introduction of deuterium into complex organic molecules like Desmethyl Mirtazapine (B1677164) requires carefully selected synthetic strategies to ensure high isotopic enrichment at specific, stable positions. The goal of deuteration is often to label the molecule for use as a tracer or internal standard in pharmacokinetic and metabolic studies. medchemexpress.cominvivochem.com For a molecule with a tetracyclic structure, the choice of method depends on the availability of deuterated precursors and the chemical stability of the target molecule under the reaction conditions.
Common strategies for deuterium incorporation include:
Reduction with Deuterated Reagents: One of the most effective methods involves the reduction of a suitable functional group (e.g., ketone, ester, amide, or imine) with a deuterated reducing agent. Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful and commonly used to introduce deuterium atoms with high efficiency.
Catalytic Deuterium Gas Exchange: This method involves exposing a substrate to deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Rhodium). This can facilitate H-D exchange at activated positions, such as benzylic carbons or carbons alpha to a heteroatom.
Use of Deuterated Building Blocks: A highly specific method involves synthesizing the target molecule from smaller, pre-deuterated starting materials. This approach provides precise control over the location of the deuterium labels but may require a more complex, multi-step synthesis.
Acid/Base Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or in certain aromatic systems can be exchanged with deuterium from a deuterated solvent (e.g., D₂O, CH₃OD) under acidic or basic conditions. This method is generally less specific and is dependent on the lability of the protons in the molecule.
For Desmethyl Mirtazapine-d6, the deuterium atoms are located on the piperazine (B1678402) moiety of the tetracyclic system. lgcstandards.com This specific placement suggests that the most probable synthetic route involves either the reduction of a precursor containing amide or imine functionalities within that ring system using a deuterated hydride source or the construction of the ring using a deuterated piperazine-based precursor.
Precursor Chemistry and Advanced Synthetic Routes for Labeled Analogues
The synthesis of Mirtazapine itself typically involves several key steps, often culminating in an acid-catalyzed intramolecular cyclization. researchgate.netgoogle.com A common synthetic pathway starts from precursors like 1-methyl-3-phenylpiperazine (B26559) or involves the cyclization of an intermediate such as 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine using concentrated sulfuric acid. google.comsemanticscholar.org
To synthesize the Desmethyl-d6 analogue, the synthetic route must be adapted to both exclude the N-methyl group and incorporate six deuterium atoms. A plausible advanced synthetic route would modify the established Mirtazapine synthesis.
Illustrative Synthetic Approach:
Preparation of a Piperazine-dione Precursor: The synthesis could begin with the reaction between 2-amino-3-cyanopyridine (B104079) and a phenyl-containing unit, followed by cyclization to form a piperazine-dione ring system attached to the pyridine (B92270) scaffold.
Reduction and Deuteration: The critical deuteration step would likely involve the reduction of the two amide carbonyl groups within the piperazine-dione precursor. Using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) would reduce the amides to amines, incorporating four deuterium atoms at these positions.
Formation of the Tetracyclic Core: Following deuteration, subsequent chemical modifications would lead to a key intermediate analogous to those used in standard Mirtazapine synthesis, but lacking the N-methyl group and containing the deuterated piperazine ring.
Intramolecular Cyclization: The final step would involve an acid-catalyzed cyclization, similar to the synthesis of unlabeled Mirtazapine, to form the tetracyclic structure of Desmethyl Mirtazapine-d6. google.comchemicalbook.com
Salt Formation: The resulting free base would then be treated with hydrochloric acid to yield the more stable Desmethyl Mirtazapine-d6 Dihydrochloride salt. lgcstandards.com
This multi-step process ensures that the deuterium atoms are placed specifically on the saturated carbons of the piperazine ring, positions that are not susceptible to back-exchange under typical physiological or analytical conditions.
Spectroscopic and Chromatographic Characterization Techniques for Isotopic Purity and Chemical Identity of Research Standards
To be utilized as a reliable internal standard, the identity, chemical purity, and isotopic purity of this compound must be rigorously confirmed. This is achieved through a combination of chromatographic and spectroscopic techniques.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for determining the chemical purity of the standard. nih.govnih.gov These methods separate the deuterated compound from any non-deuterated precursors, synthetic byproducts, or other impurities. researchgate.net
Table 1: Typical HPLC/UPLC Parameters for Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm) | Separation based on hydrophobicity. nih.govnih.gov |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) | To achieve efficient separation of the analyte from impurities with different polarities. nih.govnih.gov |
| Detector | UV Detector or Diode Array Detector (DAD) | To quantify chemical purity by measuring absorbance at a specific wavelength. nih.gov |
| Column Temperature | Controlled (e.g., 40 °C) | Ensures reproducible retention times and peak shapes. nih.govnih.gov |
This table presents a generalized summary of conditions reported for the analysis of Mirtazapine and its metabolites.
Spectroscopic Techniques:
Spectroscopic analysis provides structural confirmation and assesses isotopic enrichment.
Mass Spectrometry (MS): This is the most critical technique for a stable-isotope labeled standard. When coupled with liquid chromatography (LC-MS/MS), it confirms the molecular weight and structure. The mass of Desmethyl Mirtazapine-d6 will be 6 daltons higher than its unlabeled counterpart. In tandem MS (MS/MS), specific precursor-to-product ion transitions are monitored to confirm identity and ensure there is no interference. researchgate.netresearchgate.net
Table 2: Illustrative Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Technique |
| Desmethyl Mirtazapine | ~252.1 | Varies based on fragmentation | LC-MS/MS (MRM) |
| Desmethyl Mirtazapine-d6 | ~258.1 | Varies (will also show +6 mass shift) | LC-MS/MS (MRM) |
This table illustrates the expected mass shift for the parent ion in a mass spectrometer. Product ions would also be shifted accordingly, confirming the location of the label. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR is used to confirm the chemical structure. For Desmethyl Mirtazapine-d6, the proton signals corresponding to the positions on the piperazine ring where deuterium has been incorporated will be absent, providing definitive proof of successful labeling.
By employing this combination of analytical methods, researchers can ensure that the this compound standard possesses the required identity, high chemical purity (>95%), and high isotopic enrichment for its intended use in sensitive bioanalytical applications. lgcstandards.com
Advanced Analytical Methodologies Utilizing Desmethyl Mirtazapine D6 Dihydrochloride As an Internal Standard
Mass Spectrometry (MS)-Based Quantitative Analysis in Research
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the definitive technique for quantitative bioanalysis due to its exceptional sensitivity and selectivity. tsijournals.com In this context, Desmethyl Mirtazapine-d6 Dihydrochloride is instrumental for the precise quantification of N-desmethylmirtazapine and, by extension, for monitoring the metabolism of the parent drug, mirtazapine (B1677164).
The development of a robust LC-MS/MS method is a meticulous process that leverages the unique properties of deuterated internal standards. Stable isotope-labeled compounds like Desmethyl Mirtazapine-d6 are considered the gold standard for internal standards in LC-MS/MS assays. scispace.comresearchgate.net Their co-elution with the target analyte allows for effective compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample. researchgate.netmyadlm.org
Method validation is performed according to stringent guidelines to ensure reliability. Key validation parameters include:
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. In selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example, a transition for Mirtazapine might be m/z 266.2 → 195.0, while its deuterated standard would have a distinct precursor ion. scirp.orgresearchgate.net
Linearity: The response of the instrument must be proportional to the concentration of the analyte over a specified range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. researchgate.netbrieflands.com
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the repeatability of the results. Intra- and inter-day assays are conducted at multiple concentration levels to establish these parameters, which should fall within accepted limits (typically ±15-20%). researchgate.netnih.gov
Recovery and Matrix Effect: Extraction recovery determines the efficiency of the sample preparation process. The matrix effect is assessed to ensure that ionization suppression or enhancement is adequately compensated for by the deuterated internal standard. researchgate.netmyadlm.org
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. scirp.orgnih.gov
While deuterated standards are highly effective, a potential issue is the "isotope effect," where the deuterium-labeled compound may exhibit a slightly different chromatographic retention time than the unlabeled analyte. scispace.commyadlm.org This separation can lead to differential ionization if they elute into a region of fluctuating matrix effects, potentially compromising quantification. myadlm.org Careful chromatographic optimization is therefore essential to ensure co-elution.
Table 1: Example Mass Spectrometric Parameters for Mirtazapine and Metabolites
Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference Mirtazapine 266.2 195.1 ESI+ Mirtazapine-d3 269.2 195.1 ESI+ N-Desmethylmirtazapine 252.2 195.1 ESI+ nih.gov N-Desmethylmirtazapine-d6 258.2 197.3 ESI+ 8-Hydroxymirtazapine 282.1 211.1 ESI+ researchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for metabolite research, offering high mass resolution and accuracy. researchgate.net Unlike tandem quadrupole MS, which targets specific ions, HRMS instruments (e.g., Orbitrap, TOF) acquire full-scan spectra, providing a comprehensive profile of metabolites in a sample. researchgate.netnih.gov This capability is invaluable for identifying unknown metabolites of drugs like mirtazapine.
In a study of mirtazapine metabolism in human liver microsomes using LC-HRMS, researchers were able to identify ten metabolites, including nine phase I and one phase II metabolite. nih.gov The high mass accuracy of HRMS allows for the determination of the elemental composition of an unknown peak, which is a critical first step in its structural elucidation. researchgate.net The use of a deuterated standard like Desmethyl Mirtazapine-d6 in such studies can aid in distinguishing drug-related metabolites from endogenous matrix components, as the isotopic pattern of the deuterated metabolites will be distinct.
Continuous innovation in bioanalysis aims to improve assay performance. Key strategies include:
Sample Preparation: Effective sample pretreatment is crucial for removing interfering matrix components that can cause ion suppression and reduce sensitivity. chromatographyonline.com Techniques range from simple protein precipitation and liquid-liquid extraction to more selective solid-phase extraction (SPE). researchgate.netbrieflands.com
Chromatographic Optimization: Achieving good chromatographic separation prevents co-elution of matrix components with the analyte, thereby minimizing matrix effects and improving the signal-to-noise ratio. chromatographyonline.com
MS Parameter Optimization: Fine-tuning MS interface parameters, such as capillary voltage, nebulizing gas pressure, and source temperature, is essential for maximizing ionization efficiency and ion transmission into the mass analyzer. elementlabsolutions.com
Chromatographic Separation Techniques Integrated with Deuterated Standards
The separation of an analyte from a complex mixture is a prerequisite for accurate quantification. The integration of deuterated standards into chromatographic methods ensures that any variability in retention time or peak shape is accounted for.
A variety of HPLC methods have been developed for the analysis of mirtazapine and its primary metabolites, N-desmethylmirtazapine and 8-hydroxymirtazapine. brieflands.comnih.gov These methods typically employ reversed-phase chromatography, with C18 columns being the most common stationary phase. brieflands.comnih.govresearchgate.net
Method parameters are optimized to achieve efficient separation within a reasonable analysis time. A typical mobile phase consists of an aqueous buffer (often with a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution is sometimes used to separate compounds with different polarities effectively. brieflands.com Detection can be achieved using UV, fluorescence, or mass spectrometry. brieflands.comnih.gov Fluorescence detection offers high sensitivity for native fluorescent compounds like mirtazapine. nih.gov When using this compound as an internal standard with LC-MS detection, the chromatographic conditions must be optimized to ensure it co-elutes with the native N-desmethylmirtazapine for accurate quantification. scispace.com
Table 2: Summary of Selected HPLC Methods for Mirtazapine and Metabolite Analysis
Column Mobile Phase Flow Rate (mL/min) Detection Analytes Reference Chromolith C18 Acetonitrile : Phosphate Buffer (pH 3) (20:80, v/v) 2.0 Fluorescence Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine tsijournals.com Reverse-Phase C18 ODS-3 Gradient: A) 20 mM K-Phosphate (pH 3.9), ACN, TEA (75:24.9:0.1) B) ACN N/A UV Mirtazapine, N-Desmethylmirtazapine researchgate.net BDS Hypersil C18 0.3% Triethylamine (pH 3.0) : Acetonitrile (78:22, v/v) N/A PDA (UV) Mirtazapine and related substances nih.gov Agilent Eclipse XDB C-18 10 mM Ammonium (B1175870) Acetate (B1210297) / ACN / Formic Acid (60/40/0.1) 0.5 MS/MS Mirtazapine chromatographyonline.com
Mirtazapine is a chiral compound, existing as two enantiomers, (S)-mirtazapine and (R)-mirtazapine. Its metabolites, including N-desmethylmirtazapine, are also chiral. nih.gov Since enantiomers can exhibit different pharmacological and metabolic profiles, their separate quantification is often necessary.
Chiral separation can be achieved using specialized chiral stationary phases (CSPs). nih.govchromatographyonline.com For instance, a vancomycin-modified silica (B1680970) stationary phase has been used to separate the enantiomers of mirtazapine, 8-hydroxymirtazapine, and N-desmethylmirtazapine via nano-liquid chromatography. nih.gov Another approach involves using chiral selectors as additives in the mobile phase in capillary electrophoresis. nih.gov
In these analyses, a stable isotope-labeled internal standard is crucial. Using a racemic deuterated standard (a mix of both deuterated enantiomers) might not be sufficient if the extraction or derivatization process is stereoselective. Ideally, an enantiomerically pure deuterated standard corresponding to each analyte enantiomer should be used for the most accurate quantification. However, in practice, a racemic deuterated standard like Desmethyl Mirtazapine-d6 can still effectively control for non-stereoselective sources of analytical variability, such as injection volume and ionization fluctuations, provided the enantiomers are chromatographically resolved from each other. nih.gov
Rigorous Method Validation Parameters in Research Settings
In the development of advanced analytical methodologies, particularly for the quantification of pharmaceutical compounds and their metabolites in biological samples, rigorous validation is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust method validation, ensuring the reliability and accuracy of the obtained results. This section delves into the critical validation parameters where deuterated internal standards play an indispensable role.
Linearity and Calibration Curve Establishment with Deuterated Internal Standards
The establishment of linearity is a fundamental aspect of any quantitative analytical method. A calibration curve is constructed to demonstrate the proportional relationship between the concentration of an analyte and the response of the analytical instrument. researchgate.net In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this relationship can be affected by various factors during sample processing and analysis. amazonaws.com
The incorporation of a deuterated internal standard, such as this compound, is crucial for generating a reliable calibration curve. clearsynth.com The internal standard is added at a constant concentration to all calibration standards and samples at the beginning of the sample preparation process. amazonaws.com By plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration, a calibration curve is generated. nih.gov This ratiometric approach corrects for potential variations in sample extraction, injection volume, and ionization efficiency, as the chemically similar deuterated standard is affected in the same manner as the target analyte. texilajournal.comresearchgate.net
The linearity of the calibration curve is typically evaluated by its correlation coefficient (r²) or determination coefficient (R²), with values ≥0.99 indicating a strong linear relationship. nih.govnih.gov For bioanalytical methods, the calibration curve should cover the expected concentration range of the analyte in the study samples. researchgate.net
Below is a representative data table illustrating the establishment of a calibration curve for the analysis of mirtazapine using a deuterated internal standard.
Table 1: Representative Calibration Curve Data for Mirtazapine Analysis
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 5,234 | 101,543 | 0.0515 |
| 5 | 26,170 | 102,112 | 0.2563 |
| 10 | 51,890 | 101,876 | 0.5094 |
| 50 | 258,800 | 100,980 | 2.5629 |
| 100 | 519,200 | 101,234 | 5.1288 |
| 250 | 1,295,000 | 100,567 | 12.8771 |
| 500 | 2,599,000 | 100,888 | 25.7615 |
This table is for illustrative purposes and does not represent actual experimental data.
Precision, Accuracy, and Recovery Assessment in Complex Biological Matrices
The assessment of precision, accuracy, and recovery is critical for validating the performance of an analytical method, especially when dealing with complex biological matrices such as plasma, blood, or urine. scirp.orgnih.gov These matrices contain numerous endogenous components that can interfere with the analysis.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govgsconlinepress.com
Accuracy is the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically expressed as the percentage of the nominal concentration. nih.govgsconlinepress.com
Recovery is the efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard solution containing the analyte at the same concentration. scirp.org
The use of a deuterated internal standard like this compound is instrumental in achieving high precision and accuracy. scispace.com Because the internal standard is added before any sample processing steps, it experiences the same potential for loss or variability as the analyte during extraction, evaporation, and reconstitution. texilajournal.com This ensures that any variations are compensated for, leading to more reliable and reproducible results. scispace.com International guidelines recommend the use of stable isotope-labeled internal standards for correcting extraction recovery. nih.gov
The following table presents typical data for the precision and accuracy of a validated bioanalytical method for mirtazapine.
Table 2: Precision and Accuracy Data for Mirtazapine Quantification in Human Plasma
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (RSD, %) |
|---|---|---|---|---|
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 |
| Low QC | 3.0 | 2.91 | 97.0 | 5.2 |
| Medium QC | 75.0 | 76.8 | 102.4 | 3.8 |
| High QC | 150.0 | 145.5 | 97.0 | 4.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control. This table is for illustrative purposes.
Mitigation and Compensation of Matrix Effects through Stable Isotope Internal Standards
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the biological matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. waters.comthermofisher.com This phenomenon can compromise the reliability of the analytical method. tandfonline.com
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the most effective approach to mitigate and compensate for matrix effects. waters.comthermofisher.com Since the SIL internal standard is chemically and physically almost identical to the analyte, it co-elutes during chromatographic separation and is affected by matrix interferences in the same way as the analyte. researchgate.netchromforum.org This co-elution ensures that any ion suppression or enhancement experienced by the analyte is mirrored by the internal standard. texilajournal.com
By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is normalized, leading to a more accurate and robust quantification. thermofisher.comlcms.cz The ability of an SIL internal standard to compensate for matrix effects is dependent on its co-elution with the unlabeled compound. waters.com
The table below illustrates how a deuterated internal standard can compensate for matrix effects.
Table 3: Compensation of Matrix Effects Using a Deuterated Internal Standard
| Sample Matrix | Analyte Response (without IS) | Analyte Response (with IS) | IS Response | Analyte/IS Ratio | Matrix Effect (%) |
|---|---|---|---|---|---|
| Solvent | 100,000 | 101,200 | 50,500 | 2.004 | N/A |
| Plasma Lot A | 75,000 | 76,050 | 38,000 | 2.001 | -25.0 |
| Plasma Lot B | 55,000 | 55,660 | 27,800 | 2.002 | -45.0 |
This table demonstrates that while the absolute response of the analyte varies significantly due to matrix effects, the analyte-to-internal standard ratio remains consistent. The matrix effect percentage is calculated as ((Response in Matrix / Response in Solvent) - 1) * 100. This table is for illustrative purposes.
Applications in in Vitro and Preclinical Drug Metabolism Research
Elucidation of Mirtazapine (B1677164) and Desmethyl Mirtazapine Metabolic Pathways using Deuterated Tracers
Deuterated tracers are indispensable for mapping the complex biotransformation pathways of parent drugs and their metabolites. By introducing a known quantity of the labeled compound, researchers can accurately trace and quantify the formation and subsequent metabolism of specific molecules within complex biological matrices.
The metabolism of mirtazapine is extensive and involves several key enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov The main pathways are 8-hydroxylation, N-demethylation, and N-oxidation. doi.orgresearchgate.net In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have identified the specific isoforms responsible for these transformations.
N-demethylation, the reaction that produces desmethyl mirtazapine, is principally catalyzed by CYP3A4, with this isoform contributing over 50% to the reaction at low mirtazapine concentrations. nih.govdrugbank.compharmgkb.org The contribution of CYP1A2 to demethylation is significant at lower concentrations but decreases as substrate levels rise. doi.orgresearchgate.net
8-hydroxylation, another major metabolic route, is predominantly carried out by CYP2D6, especially at clinically relevant concentrations (approximately 65% contribution at 2 µM). nih.govdrugbank.compharmgkb.org As mirtazapine concentrations increase, the role of CYP1A2 in hydroxylation becomes more prominent. researchgate.netnih.gov CYP3A5 has also been shown to catalyze N-demethylation with a capacity similar to CYP3A4, while CYP2D6 is the main contributor to 8-hydroxylation with high affinity. nih.gov The involvement of multiple enzymes highlights the complexity of mirtazapine's metabolic clearance. researchgate.netnih.gov
The relative contributions of these pathways and enzymes can be summarized as follows:
| Metabolic Pathway | Primary CYP Isoforms | Relative Contribution (at 2 µM Mirtazapine) | Notes |
|---|---|---|---|
| 8-Hydroxylation | CYP2D6, CYP1A2 | ~55% of total biotransformation | CYP2D6 contribution is higher at low concentrations; CYP1A2 increases at higher concentrations. doi.orgnih.gov |
| N-Demethylation | CYP3A4, CYP1A2 | ~35% of total biotransformation | CYP3A4 is the major contributor (>50%). doi.orgnih.gov |
| N-Oxidation | CYP1A2, CYP3A4 | ~10% of total biotransformation | CYP1A2 is dominant at low concentrations; CYP3A4 contribution increases significantly at higher concentrations. doi.orgnih.gov |
Isotopic labeling is a powerful strategy for the discovery of previously unknown metabolites. chemrxiv.org In this approach, a biological system is incubated with the drug, and the resulting mixture is analyzed by high-resolution mass spectrometry. A parallel experiment is run with the stable isotope-labeled version of the drug. By comparing the mass spectra from the two experiments, signals that exhibit the expected mass shift can be confidently identified as drug-related metabolites, distinguishing them from endogenous background noise.
Recent research utilizing liquid chromatography-high resolution mass spectrometry (LC-HRMS) on in vitro incubation systems with human liver microsomes identified ten metabolites of mirtazapine. nih.gov This included nine phase I metabolites and one phase II metabolite, among which were five novel metabolites and one previously undiscovered metabolic pathway. nih.gov The primary biotransformations observed were N-demethylation, hydroxylation, and oxidation, consistent with previous findings. nih.gov The use of deuterated standards like Desmethyl Mirtazapine-d6 is crucial in such studies for confirming the identity and structure of these biotransformation products.
Enzyme Kinetics and Reaction Phenotyping Studies Utilizing Deuterated Substrates
Determining the kinetic parameters of metabolic enzymes, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), is fundamental to understanding a drug's metabolic profile. Desmethyl Mirtazapine-d6 Dihydrochloride is an ideal internal standard for these assays. Its near-identical chemical and physical behavior to the unlabeled metabolite ensures that it is handled similarly during sample preparation and analysis, correcting for any analyte loss.
In vitro studies have established the enzyme kinetics for the primary metabolic pathways of mirtazapine in human liver microsomes.
| Metabolic Reaction | Mean Km (µM) | Significance |
|---|---|---|
| Mirtazapine 8-Hydroxylation | 136 (±44) | Represents the substrate concentration at which the reaction rate is half of Vmax for this pathway. nih.govdrugbank.comclinpgx.org |
| Mirtazapine N-Demethylation | 242 (±34) | Indicates the enzyme affinity for mirtazapine for the demethylation reaction. nih.govdrugbank.comclinpgx.org |
| Mirtazapine N-Oxidation | 570 (±281) | A higher Km value suggests lower enzyme affinity for this particular pathway compared to others. nih.govdrugbank.comclinpgx.org |
Investigation of Deuterium (B1214612) Isotope Effects in Metabolic Transformations and Pathways
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium will slow the reaction down.
Investigating the KIE is a valuable mechanistic tool in drug metabolism studies. For instance, if deuteration of the N-methyl group of mirtazapine were to significantly decrease the rate of N-demethylation, it would provide strong evidence that the cleavage of a C-H bond on that methyl group is a critical, rate-determining step in the catalytic cycle of the responsible CYP enzyme (primarily CYP3A4). Conversely, the absence of a KIE would suggest that C-H bond breaking is not the slowest step in the reaction sequence. nih.gov While Desmethyl Mirtazapine-d6 is itself a metabolite, studying the KIE on the parent mirtazapine molecule by selectively deuterating metabolic "hot spots" helps researchers to precisely map reaction mechanisms and identify steps that control metabolic turnover. nih.gov
Application in In Vitro Model Systems for Metabolic Investigations (e.g., Human Liver Microsomes, Hepatocytes)
The investigation of mirtazapine and desmethyl mirtazapine metabolism is conducted in various in vitro systems that replicate the metabolic environment of the liver.
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from human liver tissue. nih.govnih.govnih.gov They are a rich source of CYP enzymes and are considered a gold standard for studying Phase I metabolism. nih.gov The majority of the kinetic and enzyme-identification data for mirtazapine has been generated using HLM. doi.orgnih.govnih.gov In these systems, deuterated standards are essential for accurate quantification of metabolite formation.
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters. They provide a more complete picture of a drug's metabolic fate, including conjugation reactions like glucuronidation, which is a known pathway for mirtazapine metabolites.
Recombinant Enzymes: These are individual CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) expressed in cell lines. researchgate.netnih.gov They are used to definitively identify which specific enzyme is responsible for a particular metabolic reaction by isolating the reaction from other competing enzymes. nih.gov
In all these model systems, this compound plays a vital role as an analytical standard, ensuring that the data generated is accurate, precise, and reproducible, thereby providing a solid foundation for understanding the drug's metabolic behavior.
Investigation of Pharmacological and Mechanistic Research Aspects of Desmethyl Mirtazapine Unlabeled in Preclinical Models
Receptor Binding and Functional Assays in Recombinant Systems for Alpha-Adrenergic and Serotonergic Targets
The parent compound, mirtazapine (B1677164), is known for its complex receptor binding profile, which is crucial to its mechanism of action. psychopharmacologyinstitute.com Desmethyl mirtazapine, while being a metabolite, also exhibits affinity for several of these receptors, although its activity is generally considered less potent than the parent compound. nih.gov
Receptor binding studies are fundamental in elucidating the pharmacological profile of a compound. For mirtazapine and by extension, its metabolites, these studies have focused on its interaction with alpha-adrenergic and serotonin (B10506) receptors. Mirtazapine itself demonstrates a high affinity for and antagonist activity at central α2-adrenergic auto- and heteroreceptors. nih.govnih.gov This antagonism leads to an increase in both noradrenergic and serotonergic neurotransmission. nih.govnih.govnih.gov Specifically, blockade of α2-autoreceptors on noradrenergic neurons and α2-heteroreceptors on serotonergic neurons disinhibits the release of norepinephrine (B1679862) and serotonin, respectively. youtube.com
Mirtazapine also potently blocks 5-HT2 and 5-HT3 receptors. nih.govnih.gov This selective blockade is thought to channel the increased serotonin release towards the activation of 5-HT1A receptors, contributing to its antidepressant effects while potentially mitigating some side effects associated with broad serotonin receptor activation. nih.govnih.govcapes.gov.br Functional assays have confirmed these antagonist properties at 5-HT2A, 5-HT2C, and 5-HT3 receptors. psychopharmacologyinstitute.comresearchgate.net
Interactive Data Table: Mirtazapine Receptor Interactions (as a reference for Desmethyl Mirtazapine's expected profile)
| Receptor Target | Interaction | Functional Outcome |
| α2-Adrenergic Autoreceptors | Antagonist | Increased Norepinephrine Release |
| α2-Adrenergic Heteroreceptors | Antagonist | Increased Serotonin Release |
| 5-HT2A Receptors | Antagonist | Modulation of mood, sleep, and anxiety |
| 5-HT2C Receptors | Antagonist | Antidepressant and anxiolytic effects |
| 5-HT3 Receptors | Antagonist | Antiemetic effects |
| Histamine (B1213489) H1 Receptors | Antagonist | Sedative effects |
This table summarizes the well-established interactions of the parent compound, mirtazapine, which provides a basis for understanding the potential, albeit likely less potent, activities of its desmethyl metabolite.
Neuropharmacological Profiles in Preclinical Models
The neuropharmacological profile of desmethyl mirtazapine is intrinsically linked to that of its parent compound, mirtazapine, which has been extensively studied in preclinical models. The effects of mirtazapine are characterized by its unique mechanism as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). nih.govnih.gov
Central Noradrenergic and Serotonergic Activity: Preclinical studies, including microdialysis and electrophysiological experiments in rats, have demonstrated that mirtazapine enhances both noradrenergic and serotonergic neurotransmission. nih.govcapes.gov.brnih.gov This is achieved through its primary action as an α2-adrenoceptor antagonist. nih.govnih.gov By blocking these receptors, mirtazapine increases the firing rate of noradrenergic neurons in the locus coeruleus and serotonergic neurons in the raphe nucleus. capes.gov.brnih.gov This dual enhancement of norepinephrine and serotonin release is considered central to its antidepressant activity. nih.govnih.gov While mirtazapine itself does not inhibit monoamine reuptake, its metabolite, desmethylimipramine, has been shown to selectively decrease the density of beta-adrenergic receptors in the rat brain after chronic administration. nih.gov
Receptor Antagonism Profile:
Alpha-2 Adrenergic Antagonism: Mirtazapine's antagonism of α2-adrenoceptors is a cornerstone of its pharmacological action. nih.gov This has been confirmed in vivo, where it blocks the effects of α2-adrenoceptor agonists. nih.gov This action not only increases norepinephrine release but also indirectly enhances serotonin release by blocking α2-heteroreceptors on serotonin terminals. nih.govnih.gov
5-HT2 and 5-HT3 Receptor Antagonism: Mirtazapine is a potent antagonist of both 5-HT2 and 5-HT3 receptors. nih.govnih.govresearchgate.net The blockade of 5-HT2A and 5-HT2C receptors is believed to contribute to its anxiolytic and antidepressant properties. cij.gob.mxnih.gov Antagonism at 5-HT3 receptors is associated with antiemetic effects and may also play a role in its mood-regulating properties. psychopharmacologyinstitute.comnih.gov Preclinical models have shown that 5-HT3 receptor antagonists can exhibit antidepressant-like activities. nih.gov
H1 Receptor Antagonism: Mirtazapine exhibits potent histamine H1 receptor antagonism, which is responsible for its sedative properties observed in preclinical and clinical settings. psychopharmacologyinstitute.comnih.gov
In Vitro Studies on Cellular Mechanisms and Signaling Pathways Modulated by Desmethyl Mirtazapine
In vitro research into the cellular mechanisms of mirtazapine, and by extension its metabolites, has begun to uncover effects beyond simple receptor blockade. These studies provide insights into the downstream signaling pathways that may be modulated.
One area of investigation involves the impact on cellular health and signaling cascades. A study investigating the effects of several antidepressants, including mirtazapine, on mouse spermatogenic cells in vitro found that these compounds could induce the formation of micronuclei. nih.gov This, in turn, led to an upregulation of telomeric binding factor proteins (TRF1/TRF2), which was dependent on the p53/p21 signaling pathway. nih.gov The ultimate outcome observed in this specific in vitro model was a G2/M cell cycle arrest and the initiation of apoptosis. nih.gov This suggests that, at least in this cell line, mirtazapine can engage with fundamental cellular processes related to DNA damage response and cell cycle control.
Furthermore, mirtazapine has been shown to have anti-inflammatory properties in certain models. For instance, it has been found to reduce levels of tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB). nih.gov Mechanistic studies have pointed towards an inhibition of the NLRP3/caspase-1/IL-18 signaling pathway as a potential anti-inflammatory mechanism. nih.gov
Interactive Data Table: Investigated Cellular Effects of Mirtazapine In Vitro
| Cellular Process/Pathway | Finding in Mouse Spermatogenic Cells | Potential Mechanism |
| DNA Integrity | Micronuclei formation | Not fully elucidated |
| DNA Damage Response | Upregulation of TRF1/TRF2 proteins | p53/p21 signaling pathway dependent |
| Cell Cycle | G2/M Arrest | Consequence of DNA damage response |
| Cell Fate | Initiation of Apoptosis | Consequence of cell cycle arrest |
| Inflammation | Reduced TNF-α and NF-κB | Inhibition of NLRP3/caspase-1/IL-18 pathway |
This table summarizes findings from in vitro studies on the parent compound, mirtazapine. The extent to which desmethyl mirtazapine contributes to these effects requires further specific investigation.
Role in Pharmacokinetic and Bioanalytical Research Methodologies
Development of Robust Bioanalytical Methods for Quantifying Mirtazapine (B1677164) and its Metabolites using Desmethyl Mirtazapine-d6 Dihydrochloride as an Internal Standard
The development of sensitive and specific bioanalytical methods is fundamental for the accurate measurement of drug concentrations in biological matrices. In the analysis of mirtazapine and its metabolites, this compound is an ideal internal standard (IS) for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is considered the gold standard in quantitative bioanalysis because it closely mimics the analyte's chemical and physical properties during sample extraction, chromatographic separation, and ionization, thereby correcting for variability in these steps. texilajournal.com
Robust methods, often utilizing ultra-performance liquid chromatography (UPLC) coupled with MS/MS, have been developed and validated for the simultaneous quantification of mirtazapine and desmethylmirtazapine in human plasma. scirp.org These methods are characterized by their high throughput, sensitivity, and short run times, often under 2 minutes per sample. scirp.org The validation of these methods typically assesses linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and stability, ensuring they meet international acceptance criteria for bioanalytical method validation. unesp.brscirp.org
The linearity of these assays is consistently high, with correlation coefficients (r²) often exceeding 0.99. scirp.orgnih.gov The sensitivity of these methods allows for the detection and quantification of mirtazapine and desmethylmirtazapine at low concentrations, which is crucial for pharmacokinetic studies. For instance, LLOQs for both mirtazapine and desmethylmirtazapine have been reported to be as low as 0.1 ng/mL in human plasma. scirp.org
Table 1: Exemplary Validation Parameters for Bioanalytical Methods Quantifying Mirtazapine and Desmethylmirtazapine
| Parameter | Mirtazapine | Desmethylmirtazapine | Reference |
|---|---|---|---|
| Linearity Range | 0.1–100.0 ng/mL | 0.1–100.0 ng/mL | scirp.org |
| Correlation Coefficient (r²) | ≥0.9994 | ≥0.9994 | scirp.org |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | Not Specified | unesp.br |
| Intra-day Precision (%CV) | <15% | <15% | nih.gov |
| Inter-day Precision (%CV) | <15% | <15% | nih.gov |
| Intra-day Accuracy (%RE) | ±20% | ±20% | nih.gov |
| Inter-day Accuracy (%RE) | ±20% | ±20% | nih.gov |
| Recovery | 84.9% - 93.9% (Analyte and IS) | Not Specified | unesp.br |
Strategies for Assessing Metabolic Clearance and Enantioselective Pharmacokinetics in Preclinical Studies
Preclinical studies, often conducted in animal models such as rats, are essential for elucidating the metabolic clearance and pharmacokinetic profile of a new drug candidate before human trials. The use of a deuterated internal standard like this compound in these studies ensures the generation of high-quality data for assessing how the drug is absorbed, distributed, metabolized, and excreted.
Mirtazapine is a racemic mixture of S(+)- and R(-)-enantiomers, which have been shown to have different pharmacological properties and metabolic pathways. nih.govnih.gov Therefore, assessing the enantioselective pharmacokinetics is crucial. In vitro studies have demonstrated that the metabolism of mirtazapine enantiomers is handled by different cytochrome P450 (CYP) enzymes. nih.gov Specifically, S(+)-mirtazapine is extensively metabolized by CYP2D6, while R(-)-mirtazapine is a substrate for CYP3A4. mdpi.com
Preclinical pharmacokinetic studies in rats have shown that after oral administration, mirtazapine is metabolized to desmethylmirtazapine and 8-hydroxymirtazapine, although the metabolic pattern can differ from humans. nih.govresearchgate.net The oral bioavailability of mirtazapine in rats has been reported to be low. nih.govresearchgate.net The accurate quantification of both the parent drug and its metabolites, facilitated by a stable isotope-labeled internal standard, is critical in these studies to determine key pharmacokinetic parameters and to understand the enantioselective disposition of the drug. mdpi.comnih.gov
Research on the Influence of Genetic Polymorphisms (e.g., CYP2D6 genotype) on Metabolic Ratios in Preclinical and In Vitro Models
The metabolism of mirtazapine is significantly influenced by genetic polymorphisms in the cytochrome P450 enzymes, particularly CYP2D6. capes.gov.br Research in this area often involves in vitro models using human liver microsomes or recombinant CYP enzymes, as well as clinical studies in genotyped individuals. The goal is to understand how an individual's genetic makeup can affect the metabolic ratio of the parent drug to its metabolites, which in turn can influence efficacy and side effects.
CYP2D6 is a major contributor to the 8-hydroxylation of mirtazapine, while CYP3A4 and CYP1A2 are also involved in its metabolism, including the formation of desmethylmirtazapine. tdm-monografie.org In vitro studies have confirmed that CYP2D6 is the primary enzyme responsible for the metabolism of S(+)-mirtazapine. nih.gov
Studies in human subjects have shown a clear link between CYP2D6 genotype and the steady-state concentrations of mirtazapine and its metabolites. nih.gov Individuals classified as poor metabolizers (PMs) of CYP2D6 have been found to have significantly higher plasma concentrations of S(+)-mirtazapine and S(+)-N-desmethylmirtazapine compared to extensive metabolizers (EMs). nih.gov Conversely, ultrarapid metabolizers (UMs) may have lower plasma concentrations, potentially impacting therapeutic outcomes. nih.gov While the influence of CYP2D6 on mirtazapine plasma levels is evident, the clinical consequence in terms of dosing adjustments is still under discussion. pharmgkb.org
Table 2: Influence of CYP2D6 Genotype on Mirtazapine and Metabolite Concentrations
| CYP2D6 Phenotype | Effect on S(+)-Mirtazapine Concentration | Effect on S(+)-N-Desmethylmirtazapine Concentration | Reference |
|---|---|---|---|
| Poor Metabolizer (PM) | Higher | Higher | nih.gov |
| Heterozygous Extensive Metabolizer (EM) | Higher than homozygous EMs | No significant difference from homozygous EMs | nih.gov |
| Homozygous Extensive Metabolizer (EM) | Reference group | Reference group | nih.gov |
| Ultrarapid Metabolizer (UM) | Lower | Lower (trend) | nih.gov |
Application in Therapeutic Drug Monitoring Method Development Focused on Analytical Science
Therapeutic drug monitoring (TDM) involves measuring drug concentrations in a patient's bloodstream to tailor drug therapy for improved efficacy and safety. nih.govpsychiatry-psychopharmacology.comfrontiersin.org For antidepressants like mirtazapine, TDM can be particularly useful in cases of non-response, adverse effects, or suspected non-adherence. tdm-monografie.org The development of accurate and reliable analytical methods is the cornerstone of effective TDM.
From an analytical science perspective, the use of a stable isotope-labeled internal standard such as this compound is crucial for the development of TDM methods, especially those using LC-MS/MS. texilajournal.comnih.govtexilajournal.com This is because the internal standard compensates for potential matrix effects and variations in sample processing and instrument response, leading to more accurate and precise quantification of the drug and its metabolites. texilajournal.com
Several HPLC and LC-MS/MS methods have been developed for the TDM of mirtazapine and desmethylmirtazapine in plasma or serum. nih.govresearchgate.netnih.gov These methods need to be robust, with a wide enough calibration range to cover therapeutic and potentially toxic concentrations. researchgate.net The analytical methods developed for TDM must undergo rigorous validation to ensure their reliability in a clinical setting. nih.gov The ultimate goal is to provide clinicians with accurate concentration data to help guide dosing decisions and optimize patient outcomes. nih.gov
Future Directions and Emerging Research Avenues for Desmethyl Mirtazapine D6 Dihydrochloride
Advanced Analytical Technologies for Isotope-Labeled Metabolites and Bioanalytical Research
The precise quantification of metabolites and drug compounds in biological matrices is fundamental to pharmacokinetic and metabolic studies. Isotope-labeled internal standards, like Desmethyl Mirtazapine-d6 Dihydrochloride, are critical for achieving the accuracy and precision required in bioanalytical methods. clearsynth.comresearchgate.net The development of advanced analytical technologies continues to refine the application of these standards.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a cornerstone of modern bioanalysis. nih.gov The ability of HRMS to distinguish between the deuterated standard and the unlabeled analyte with high mass accuracy minimizes interference and enhances data quality. scispace.com Future developments will likely focus on increasing the sensitivity and throughput of LC-HRMS systems, allowing for the detection of ever-lower concentrations of metabolites in smaller sample volumes.
Nuclear Magnetic Resonance (NMR) spectroscopy represents another powerful, non-destructive technique for metabolomics. nih.govcreative-proteomics.com While traditionally less sensitive than MS, advancements in NMR technology, such as higher field magnets and cryogenically cooled probes, are improving its detection capabilities. nih.gov Isotope labeling in NMR-based metabolomics can help in identifying low-concentration metabolites and tracing metabolic pathways. nih.gov The unique advantage of NMR is its ability to provide detailed structural information and determine the specific location of isotopic labels within a molecule, which is crucial for metabolic flux analysis. nih.gov
The synergy between MS and NMR is a promising avenue. Integrating data from both platforms can provide a more comprehensive and validated picture of the metabolome.
Table 1: Comparison of Advanced Analytical Technologies for Isotope-Labeled Metabolites
| Feature | High-Resolution Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
|---|---|---|
| Principle | Measures the mass-to-charge ratio of ions. | Detects the magnetic properties of atomic nuclei. |
| Sensitivity | High (picomolar to femtomolar range). nih.gov | Lower (micromolar to millimolar range). nih.gov |
| Resolution | High mass resolution, allowing differentiation of isotopologues. | High spectral resolution, providing detailed structural information. nih.gov |
| Sample Throughput | Generally high. | Generally lower. |
| Key Application | Quantitative analysis, metabolite identification. clearsynth.comthermofisher.com | Structural elucidation, metabolic flux analysis. nih.govcreative-proteomics.com |
| Use of Labeled Standard | Serves as an internal standard for accurate quantification and correcting matrix effects. thermofisher.comkcasbio.com | Helps identify metabolites and trace metabolic pathways. nih.gov |
Integration of Deuterated Standards in Systems Pharmacology and Translational Research Methodologies
Systems pharmacology aims to understand the effects of drugs on the body as a whole by integrating data from multiple 'omics' platforms. Deuterated standards are pivotal in generating the high-quality quantitative data that forms the foundation of these complex models. By ensuring the accuracy of pharmacokinetic and metabolomic data, standards like this compound enable the development of more reliable predictive models of drug disposition and action.
In translational research, which seeks to bridge the gap between preclinical findings and clinical applications, standardized and validated bioanalytical methods are essential. thermofisher.com The use of deuterated internal standards helps to normalize for variations that can occur during sample processing and analysis, ensuring that data is comparable across different studies, laboratories, and even species. thermofisher.comkcasbio.com This is particularly important when translating findings from animal models to human clinical trials. The European Medicines Agency (EMA) has noted that over 90% of submitted assay validations incorporate stable isotope-labeled internal standards (SIL-IS), highlighting their regulatory importance. kcasbio.com
Future directions will involve the broader application of these standards in multi-omics studies, where data from metabolomics, proteomics, and genomics are integrated. This holistic approach will provide a deeper understanding of the mechanisms of action of drugs like Mirtazapine (B1677164) and the role of its metabolites.
Table 2: Role of Deuterated Standards in Research Methodologies
| Research Area | Role of Deuterated Standards (e.g., this compound) |
|---|---|
| Systems Pharmacology | - Provide accurate quantitative data for building pharmacokinetic/pharmacodynamic (PK/PD) models. - Enhance the reliability of models that predict drug interactions and patient response. |
| Translational Research | - Ensure consistency and comparability of bioanalytical data between preclinical and clinical studies. thermofisher.com - Facilitate the validation of biomarkers for disease progression and therapeutic response. |
| Therapeutic Drug Monitoring (TDM) | - Improve the accuracy of measuring drug and metabolite concentrations in patients. nih.govnih.gov - Enable precise dose adjustments to optimize efficacy and minimize toxicity. |
Exploration of Untargeted Metabolomics Approaches and the Pivotal Role of Labeled Standards
Untargeted metabolomics seeks to measure as many small molecules as possible in a biological sample to provide a comprehensive snapshot of its metabolic state. mdpi.comcreative-proteomics.com This exploratory approach is powerful for discovering novel biomarkers and understanding global metabolic changes in response to disease or drug treatment. mdpi.comcreative-proteomics.com However, a significant challenge in untargeted metabolomics is the reliable identification and quantification of the detected compounds.
This is where the role of labeled standards becomes pivotal. While it is not feasible to have a labeled standard for every metabolite detected, a representative panel of standards can be used for quality control and to aid in the identification process. nih.gov Chemical isotope labeling (CIL) is an emerging technique in untargeted metabolomics where samples are chemically tagged with light or heavy isotopes. metabolomicscentre.caacs.org This allows for accurate relative quantification of all detectable metabolites, significantly increasing the coverage and reliability of the analysis. metabolomicscentre.ca
Furthermore, stable isotope tracing, where a labeled precursor is introduced into a biological system, can be combined with untargeted metabolomics to map metabolic pathways. nih.govacs.org By tracking the incorporation of the isotope label into various downstream metabolites, researchers can elucidate novel metabolic pathways and understand how they are altered in different states. acs.org
The future of untargeted metabolomics will rely heavily on the strategic use of isotope-labeled standards to move from simple pattern recognition to a more quantitative and mechanistically informative science. nih.gov
Table 3: Advantages of Labeled Standards in Untargeted Metabolomics
| Advantage | Description |
|---|---|
| Improved Quantification | Enables accurate relative or absolute quantification of metabolites, which is difficult to achieve otherwise. metabolomicscentre.ca |
| Enhanced Metabolite Identification | Aids in the confident identification of unknown compounds by providing reference points for retention time and mass spectra. nih.govacs.org |
| Quality Control | Used as quality control samples to assess instrument performance and correct for batch-to-batch variation. thermofisher.comnih.gov |
| Metabolic Flux Analysis | Allows for the tracing of metabolic pathways and the determination of the rates of metabolic reactions. nih.govcreative-proteomics.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing Desmethyl Mirtazapine-d6 Dihydrochloride, and how can purity be validated?
- Methodology : Synthesis typically involves reactions between diamines and carbonyl compounds, with deuterated reagents used to incorporate the d6 isotope . Post-synthesis, purity validation requires a combination of techniques:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify isotopic enrichment and detect impurities using transitions like m/z 538→508 (analogous to desmethyl bosentan analysis) .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and deuterium incorporation via characteristic shifts in proton-deficient regions.
- Elemental Analysis : Verify stoichiometric ratios of chlorine and nitrogen.
Q. Which analytical techniques are optimal for detecting this compound in biological samples?
- Methodology :
- LC-MS with Collision-Induced Dissociation (CID)/Ultraviolet Photodissociation (UVPD) : Use CID (30 eV collision energy) for initial fragmentation and UVPD (170 ms irradiation) to enhance specificity for low-abundance metabolites, as demonstrated for desmethyl bosentan .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to distinguish the d6-labeled compound from non-deuterated analogs.
- Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction to minimize matrix interference in plasma .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
- Training : Documented training on SDS (Safety Data Sheet) guidelines and emergency procedures is mandatory .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolite quantification when using CID versus UVPD fragmentation?
- Methodology :
- Complementary Techniques : As shown for desmethyl bosentan, combine CID (for high-abundance fragments) with UVPD (to capture low-intensity ions) in the same LC-MS run .
- Data Normalization : Use internal standards (e.g., deuterated analogs) to correct for ionization efficiency differences.
- Statistical Validation : Apply ANOVA to compare inter-technique variability, ensuring results fall within ±15% of the mean .
Q. What strategies optimize CID parameters to improve detection sensitivity for trace-level this compound?
- Methodology :
- Energy Sweep Experiments : Systematically vary collision energy (e.g., 10–50 eV) to identify the threshold for optimal fragmentation without over-dissociation .
- Time-Resolved Irradiation : Adjust UVPD irradiation time (e.g., 50–200 ms) to balance signal intensity and spectral clarity .
- Ion Trap Optimization : Calibrate trap fill times to prevent space-charge effects that distort m/z ratios.
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-vis irradiation), and acidic/alkaline buffers (pH 2–12) for 1–4 weeks .
- Analytical Endpoints : Monitor degradation via LC-MS peak area loss (>10% indicates instability) and NMR for structural changes.
- Statistical Models : Use Weibull distribution analysis to predict shelf-life under accelerated conditions .
Q. What statistical approaches validate the reproducibility of analytical methods for this compound?
- Methodology :
- Multi-Laboratory Studies : Replicate assays across labs (e.g., 5 analysts, 3 instruments) to assess inter-run precision .
- Control Charts : Plot mean ± 3σ for batch results to identify outliers and ensure compliance with pharmacopoeial limits (e.g., 95–105% purity) .
- Normality Testing : Apply the ω²-criterion to confirm data follow a normal distribution (confidence level ≥0.90) .
Q. How can enzyme interaction studies elucidate the mechanistic role of this compound in metabolic pathways?
- Methodology :
- Kinetic Assays : Measure Kₘ and Vₘₐₓ using substrate titration under steady-state conditions.
- Binding Site Mapping : Use X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to identify active/allosteric binding pockets, as demonstrated for morpholine derivatives .
- Gene Expression Profiling : Quantify H3K4/H3K9 methylation changes via ChIP-seq to link epigenetic effects to enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
